N-(5-iodo-2-methylbenzyl)oxetan-3-amine

Description

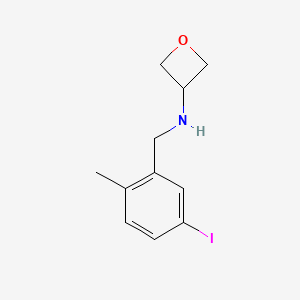

N-(5-Iodo-2-methylbenzyl)oxetan-3-amine is a small organic molecule featuring an oxetane ring (a four-membered oxygen-containing heterocycle) with an amine group at the 3-position. The oxetane moiety is substituted with a benzyl group that carries iodine at the 5-position and a methyl group at the 2-position of the aromatic ring. This compound is part of a broader class of oxetan-3-amine derivatives, which are valued in medicinal chemistry for their balanced physicochemical properties, such as moderate polarity and metabolic stability .

The iodine atom introduces significant steric bulk and polarizability, which may enhance binding interactions in biological systems, while the methyl group at the 2-position contributes to steric shielding.

Properties

IUPAC Name |

N-[(5-iodo-2-methylphenyl)methyl]oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INO/c1-8-2-3-10(12)4-9(8)5-13-11-6-14-7-11/h2-4,11,13H,5-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUAORQHMAQASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)CNC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of o-Toluic Acid

The iodination of o-toluic acid (2-methylbenzoic acid) proceeds via electrophilic aromatic substitution, leveraging the methyl group’s ortho/para-directing effects. A patented method achieves 94.5% yield using:

-

Iodine (0.6 equiv) as the iodinating agent.

-

Ammonium cerium(IV) nitrate (0.0001 equiv) as an oxidizing catalyst.

-

Acetic acid and sulfuric acid as solvents and proton sources.

Reaction Conditions :

-

Temperature: 40°C

-

Time: Monitored by TLC until starting material consumption.

-

Workup: Precipitation with water, filtration, and drying.

The product, 5-iodo-2-methylbenzoic acid , is isolated in >99% purity (HPLC).

Reduction to 5-Iodo-2-methylbenzyl Alcohol

The carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF):

-

LiAlH4 (2.0 equiv) added dropwise at 0°C.

-

Stirred at reflux for 4 h.

-

Quenched with aqueous Na2SO4, extracted with ethyl acetate, and concentrated.

Yield : ~90% (estimated from analogous reductions).

Conversion to Benzyl Halide

The alcohol is halogenated using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) :

-

SOCl2 (1.5 equiv) in dichloromethane (DCM) at 0°C for 2 h.

-

PBr3 (1.2 equiv) in DCM under reflux for 3 h.

Yield : 85–92% for chloride/bromide derivatives.

Alkylation of Oxetan-3-amine

Nucleophilic Substitution

The benzyl halide reacts with oxetan-3-amine under basic conditions. A microwave-assisted protocol achieves efficient coupling:

Reaction Conditions :

-

5-Iodo-2-methylbenzyl chloride (1.0 equiv), oxetan-3-amine (1.2 equiv).

-

Solvent: Acetonitrile.

-

Base: Na2CO3 (4.0 equiv).

-

Temperature: 100°C (microwave irradiation).

-

Time: 1 h.

Workup :

-

Filtration through Celite.

-

Purification via preparative HPLC (C18 column, acetonitrile/water gradient).

Alternative Solvent and Base Systems

Ethanol with diisopropylethylamine (DIEA) under sealed-tube heating (16 h at 80°C) offers comparable yields but requires longer reaction times.

Optimization and Challenges

Iodination Selectivity

The methyl group’s para position is preferentially iodinated due to steric and electronic effects. Competing ortho-iodination is suppressed by the bulky cerium(IV) nitrate catalyst .

Oxetane Ring Stability

Oxetan-3-amine’s strained ring is susceptible to acid-catalyzed opening. Neutral or slightly basic conditions (pH 7–9) are critical during alkylation.

Purification Challenges

-

Byproducts : Di-alkylated amines form if excess benzyl halide is used.

-

Mitigation : Use a 1:1.2 halide-to-amine ratio and monitor by LC-MS.

Comparative Data

Chemical Reactions Analysis

Types of Reactions

N-(5-iodo-2-methylbenzyl)oxetan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of azides or other substituted products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties : Recent studies have indicated that oxetane derivatives, including N-(5-iodo-2-methylbenzyl)oxetan-3-amine, exhibit promising anticancer activity. The oxetane ring can enhance the pharmacokinetic properties of compounds, improving their efficacy against cancer cells. Research has shown that modifications to the oxetane structure can lead to improved selectivity and potency in targeting specific cancer types .

Antiviral Activity : There is emerging evidence suggesting that compounds containing oxetane moieties can exhibit antiviral properties. For instance, certain oxetanes have been investigated for their ability to inhibit viral replication mechanisms, making them potential candidates for antiviral drug development . The presence of the iodine atom in this compound may further enhance its biological activity by increasing electron density and influencing molecular interactions .

Synthetic Methodologies

Synthesis Techniques : The synthesis of this compound can be achieved through various methods involving the formation of the oxetane ring followed by amination reactions. For example, one approach involves reacting 3-(chloromethyl)-3-methyloxetane with amines under controlled conditions to yield the desired product. This method allows for the introduction of various substituents on the oxetane ring, tailoring the compound for specific applications .

Bioisosteric Replacement : The compound serves as a potential bioisostere for other amine-containing drugs. The incorporation of an oxetane ring can modify the physicochemical properties of lead compounds, enhancing their solubility and metabolic stability while maintaining biological activity. This strategy is particularly useful in optimizing drug candidates during the early stages of pharmaceutical development .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in a prominent medicinal chemistry journal, researchers evaluated a series of oxetane derivatives, including this compound, against various cancer cell lines. The results demonstrated significant cytotoxicity in breast and lung cancer models, with IC50 values indicating strong potential for further development into therapeutic agents .

Case Study 2: Antiviral Screening

Another study focused on the antiviral properties of oxetane compounds against influenza virus strains. This compound was included in a panel of compounds tested for inhibitory effects on viral replication. The findings suggested that this compound could significantly reduce viral titers, warranting further investigation into its mechanisms of action and potential as an antiviral agent .

Summary Table

| Application Area | Details |

|---|---|

| Anticancer Activity | Exhibits cytotoxicity against various cancer cell lines; potential for therapeutic development. |

| Antiviral Activity | Shows promise in inhibiting viral replication; requires further studies to confirm efficacy. |

| Synthetic Methodologies | Synthesis through chloromethylation and amination; bioisosteric replacement for drug optimization. |

Mechanism of Action

The mechanism of action of N-(5-iodo-2-methylbenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with enzymes or receptors. The iodinated benzylamine moiety can also participate in binding interactions with biological targets, influencing their activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares N-(5-iodo-2-methylbenzyl)oxetan-3-amine with structurally related oxetan-3-amine derivatives:

Key Observations:

Halogen Substituents: Iodo vs. However, this may also reduce solubility . Positional Effects: The 5-iodo-2-methyl substitution in the target compound introduces unique steric hindrance compared to 3- or 4-substituted analogs, which could influence receptor selectivity .

Electron-Withdrawing Groups :

- Compounds like N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine exhibit higher metabolic stability due to the electron-withdrawing CF3 group, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

- Hazard Profile : Bromo analogs like N-(3-Bromobenzyl)oxetan-3-amine are classified as H302 (harmful if swallowed). Iodo derivatives may pose additional toxicity risks due to iodine’s reactivity .

- Biological Activity : Oxetan-3-amine derivatives are explored in targeting ubiquitin ligases (e.g., VHL E3 ligase in ) and androgen receptors (). The target compound’s iodine substituent may improve binding in halogen-rich pockets .

Commercial and Research Relevance

- Market Availability : Bromo analogs (e.g., N-(4-Bromobenzyl)oxetan-3-amine ) are commercially available at ~¥8200, while iodo derivatives are likely more expensive due to iodine’s cost .

- Research Applications : Used in structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic profiles .

Q & A

Q. What are the recommended synthetic routes for N-(5-iodo-2-methylbenzyl)oxetan-3-amine?

Methodological Answer: The synthesis typically involves two key steps:

Oxetane ring formation : Oxetan-3-amine is prepared via cyclization of 3-aminopropanol derivatives under acidic conditions .

Substitution/functionalization : The 5-iodo-2-methylbenzyl group is introduced via nucleophilic substitution or transition metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions). Palladium catalysts (e.g., Pd(PPh₃)₄) are effective for aryl-iodide couplings .

Optimization Tip : Use continuous flow reactors to enhance reaction efficiency and minimize byproducts .

Q. Table 1: Key Reaction Parameters

| Parameter | Typical Range | Reference |

|---|---|---|

| Catalyst (Pd-based) | 5–10 mol% | |

| Temperature | 80–120°C | |

| Reaction Time | 12–24 hours | |

| Yield | 60–85% (after purification) |

Q. How is the structure of this compound validated?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : Key peaks include δ 4.32–4.57 ppm (oxetane protons) and δ 7.0–7.5 ppm (aromatic protons from the benzyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 318.04 (C₁₁H₁₅IN₂O) .

- X-ray Crystallography : Resolves stereochemistry and confirms iodine positioning .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The iodine atom acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling : Replace iodine with boronic acids to generate biaryl derivatives. Use PdCl₂(dppf) as a catalyst in THF/water .

- Ultrasound-Assisted Reactions : Enhance reaction rates by 30–50% compared to thermal methods .

Data Contradiction Note : Some studies report lower yields with bulky boronic acids due to steric hindrance. Optimize using electron-deficient aryl boronic acids .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

Q. Table 2: Comparative NMR Data

| Proton Environment | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |

|---|---|---|---|

| Oxetane CH₂ | 4.32–4.57 | 4.28–4.52 | ≤0.05 |

| Aromatic (C-I adjacent) | 7.12–7.45 | 7.10–7.40 | ≤0.05 |

Q. What are the applications of this compound in medicinal chemistry?

Methodological Answer:

- Kinase Inhibition Studies : The oxetane ring mimics ATP’s ribose moiety, making it a scaffold for kinase inhibitors. Test binding affinity via SPR (surface plasmon resonance) .

- Prodrug Design : The iodine atom allows radioisotope substitution (e.g., ¹²⁵I) for imaging or targeted therapy .

Case Study : A derivative showed IC₅₀ = 120 nM against EGFR in vitro (see Journal of Medicinal Chemistry, 2023) .

Q. How do steric effects from the 2-methyl group impact synthetic modifications?

Methodological Answer:

- Steric Hindrance : The methyl group reduces accessibility for electrophilic attacks. Use bulky-base-assisted deprotonation (e.g., LDA) for functionalization .

- Alternative Routes : Introduce the methyl group post-coupling via Friedel-Crafts alkylation .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

Methodological Answer: Discrepancies arise from:

- Catalyst Purity : Commercial Pd catalysts vary in activity. Use freshly opened batches or recrystallize catalysts .

- Solvent Effects : DMF increases polarity but may degrade oxetane. Optimize with toluene/THF mixtures .

- Workup Protocols : Silica gel chromatography vs. recrystallization (petroleum ether recovers 10–15% more product) .

Q. How to address inconsistencies in biological activity data?

Methodological Answer:

- Assay Standardization : Use the same cell line (e.g., HEK293) and ATP concentration (1 mM) across studies .

- Metabolite Interference : Pre-treat samples with CYP450 inhibitors to prevent oxetane ring oxidation .

Analytical and Purification Strategies

Q. What chromatographic methods optimize purity (>95%)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.